3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-3-[4-(trifluoromethyl)phenyl]propanoic acid
Description
This compound features a propanoic acid backbone substituted with a 1-oxo-isoindoline moiety and a 4-(trifluoromethyl)phenyl group. The trifluoromethyl (-CF₃) group is a strong electron-withdrawing substituent, enhancing lipophilicity and metabolic stability compared to other analogs.
Properties
IUPAC Name |
3-(3-oxo-1H-isoindol-2-yl)-3-[4-(trifluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3NO3/c19-18(20,21)13-7-5-11(6-8-13)15(9-16(23)24)22-10-12-3-1-2-4-14(12)17(22)25/h1-8,15H,9-10H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGJXKBHOEZYVDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1C(CC(=O)O)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the isoindolone core One common approach is the cyclization of an appropriate precursor, such as a diketone, under acidic or basic conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-3-[4-(trifluoromethyl)phenyl]propanoic acid. For instance, compounds with similar structures have demonstrated significant cell growth inhibition against various cancer cell lines:
- In Vitro Studies : The National Cancer Institute's Developmental Therapeutics Program has evaluated similar isoindole derivatives for their cytotoxic effects on human tumor cells. These studies have reported mean GI50 values indicating effective inhibition of cancer cell proliferation at concentrations around 15.72 μM .
- Mechanism of Action : The mechanism underlying the anticancer activity is believed to involve the induction of apoptosis and disruption of cell cycle progression in cancer cells, as evidenced by assays measuring DNA damage and cell viability.
Drug Design
The structural characteristics of this compound make it a promising candidate for drug design:
- Drug-Like Properties : Evaluations using tools like SwissADME have indicated favorable drug-like properties, including good solubility and permeability profiles. This suggests that derivatives of this compound could be developed into viable pharmaceutical agents .
Table of Biological Activities
Other Therapeutic Applications
Beyond its anticancer properties, the compound may also have potential applications in other therapeutic areas:
Anti-Diabetic Properties
Research into similar compounds has indicated potential anti-diabetic effects. For example, studies involving structurally related molecules have shown significant reductions in glucose levels in diabetic models . This suggests that further exploration into the metabolic effects of this compound could yield valuable insights.
Neuroprotective Effects
Emerging evidence suggests that isoindole derivatives may exhibit neuroprotective properties. Compounds with similar scaffolds have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis, indicating a broader scope for therapeutic applications .
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Variations
The primary differences among analogs lie in the substituents on the aromatic ring (phenyl or heteroaryl) and modifications to the isoindoline core. Below is a comparative analysis:
Table 1: Structural Comparison of Selected Isoindoline-Propanoic Acid Derivatives
Substituent Effects on Physicochemical Properties
- Trifluoromethyl (-CF₃) : Enhances lipophilicity (logP ~2.5–3.0 estimated) and metabolic resistance due to strong electron-withdrawing effects. May improve blood-brain barrier penetration .
- Methyl (-CH₃) : Moderate lipophilicity (logP ~2.0–2.5). Found in early analogs with demonstrated anti-inflammatory activity .
- Thienyl : Bioisosteric replacement of phenyl; sulfur atom may alter electronic properties and metabolic pathways .
Pharmacological Activity Trends
- Analgesic/Anti-inflammatory Activity :
- Structure-Activity Relationships (SAR): Para-substitution on the phenyl ring is critical for activity. Electron-withdrawing groups (-CF₃) may increase acidity of the propanoic acid (pKa ~3–4), enhancing target binding .
Biological Activity
3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-3-[4-(trifluoromethyl)phenyl]propanoic acid, also known by its CAS number 439096-93-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₄F₃NO₃, with a molecular weight of approximately 349.3 g/mol. The structure features an isoindole moiety that is known for various biological activities, along with a trifluoromethyl phenyl group that may enhance its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₄F₃NO₃ |
| Molecular Weight | 349.3 g/mol |
| CAS Number | 439096-93-2 |
| Hazard Classification | Irritant |
Anticancer Properties
Research has indicated that compounds with similar isoindole structures exhibit significant anticancer properties. For instance, studies have shown that derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting key signaling pathways involved in tumor growth.
In a specific study involving the compound's analogs, it was found that they exhibited cytotoxic effects against various cancer cell lines with IC50 values ranging from 10 to 50 μM. These findings suggest potential for further development as anticancer agents .
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties. In vitro studies demonstrated that it could reduce the expression of pro-inflammatory cytokines in activated macrophages. This suggests a mechanism where the compound could be beneficial in treating inflammatory diseases .
Case Studies
- Study on Anticancer Activity : A study published in Molecules examined the effects of several isoindole derivatives on cancer cell lines. The results indicated that the compound significantly inhibited cell viability and induced apoptosis in a dose-dependent manner, suggesting its potential as an anticancer agent .
- Inflammation Model : Another research effort focused on the anti-inflammatory potential of similar compounds. The study utilized LPS-stimulated macrophages to assess cytokine production and found that treatment with the compound led to a marked decrease in TNF-alpha and IL-6 levels, indicating its role in modulating inflammatory responses .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The synthetic route often includes cyclization reactions to form the isoindole core followed by functionalization steps to introduce the trifluoromethyl group.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-3-[4-(trifluoromethyl)phenyl]propanoic acid, and how can intermediates be characterized?
- Methodological Answer : Synthesis typically involves coupling isoindolinone derivatives with trifluoromethylphenyl precursors via nucleophilic substitution or cross-coupling reactions. For example, intermediates like 3-(4-hydroxyphenyl)-2-hydroxypropanoic acid analogs (e.g., ) are often synthesized using tert-butoxycarbonyl (Boc) protection strategies. Characterization relies on NMR (¹H/¹³C), LC-MS, and FTIR to confirm regioselectivity and purity. Impurity profiling (e.g., ) using HPLC with UV detection at 254 nm is critical to identify byproducts like hydroxylated or ethylphenyl derivatives.
Q. How can solubility and stability of this compound be optimized for in vitro assays?
- Methodological Answer : Solubility screening in DMSO, ethanol, or aqueous buffers (pH 7.4) is essential. Stability studies under varying temperatures (4°C vs. 25°C) and light exposure should use UV-Vis spectroscopy to track degradation (e.g., ). Co-solvents like cyclodextrins or surfactants (e.g., Tween-80) can enhance solubility. Refer to analogs such as 3-(2-methyl-1,3-thiazol-5-yl)propanoic acid ( ) for solubility trends in polar aprotic solvents.
Advanced Research Questions
Q. What computational approaches are effective in predicting the reactivity and regioselectivity of this compound in catalytic reactions?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) can model reaction pathways, as demonstrated in for reaction path searches. Use software like Gaussian or ORCA to calculate transition states and activation energies for isoindolinone ring-opening or trifluoromethylphenyl coupling. Compare results with experimental data (e.g., ’s hydrogen-bonded networks) to validate computational models.
Q. How can crystallographic data resolve contradictions in spectroscopic analysis of this compound’s solid-state conformation?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical to resolve ambiguities in NMR-derived structures. For example, ’s study of isoindolinone derivatives revealed intermolecular hydrogen bonds (O–H···N/O) that stabilize specific conformations. Pair SC-XRD with Hirshfeld surface analysis (using CrystalExplorer) to quantify intermolecular interactions. Discrepancies between solution-state NMR and solid-state structures may arise from dynamic effects, requiring variable-temperature NMR or DFT-based conformational sampling.
Q. What strategies mitigate batch-to-batch variability in synthesizing high-purity (>98%) samples?
- Methodological Answer : Implement process analytical technology (PAT) tools like in-line FTIR or Raman spectroscopy to monitor reaction progress. Purification via preparative HPLC with C18 columns (gradient elution: acetonitrile/0.1% TFA) ensures consistency. For impurities like ethylphenyl derivatives ( ), optimize recrystallization solvents (e.g., ethyl acetate/hexane). Statistical design of experiments (DoE) can identify critical parameters (e.g., temperature, catalyst loading) affecting purity.
Q. How does the trifluoromethyl group influence the compound’s pharmacokinetic properties, and what in silico tools are suitable for modeling this?
- Methodological Answer : The CF₃ group enhances metabolic stability and lipophilicity. Use ADMET prediction tools (e.g., SwissADME, pkCSM) to estimate logP, bioavailability, and cytochrome P450 interactions. Compare with analogs like (S)-2-amino-3-(2-(trifluoromethyl)phenyl)propanoic acid ( ) to assess substituent effects. Molecular dynamics simulations (GROMACS) can model membrane permeability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
